TOA serves as a crucial component in Ziegler-Natta catalysts, widely used for the polymerization of various olefins, including ethylene, propylene, and their derivatives []. These catalysts play a significant role in the production of commercially important polymers like polyethylene, polypropylene, and other polyolefins. The specific mechanism involves the activation of the olefin by the transition metal component of the catalyst, followed by chain propagation through the insertion of additional monomer units [].
TOA acts as a Lewis acid in various organic synthesis reactions due to its vacant p-orbital on the aluminum atom. This allows it to accept electron pairs from Lewis bases, forming adducts and facilitating various chemical transformations. Some examples include:
TOA's unique properties make it valuable for research in developing novel materials and compounds. Its ability to act as a Lewis acid, catalyst, and precursor for various organometallic compounds allows scientists to explore its potential applications in areas such as:
Trioctylaluminum, with the molecular formula C24H51Al and a molar mass of 366.64 g/mol, is characterized by its highly flammable nature and reactivity with water, which can produce flammable gases. It exists as a colorless to pale yellow liquid and has a density of approximately 0.701 g/mL at 25°C. The compound is sensitive to moisture, making it pyrophoric under certain conditions, and it requires careful handling in well-ventilated areas away from ignition sources .
Trioctylaluminum can be synthesized through several methods, including the reaction of aluminum chloride with octanol or by using aluminum alkyls in the presence of catalysts. A common method involves reacting 10 grams of tri-n-butyl aluminum with 5.6 grams of 1-octene at 60°C for 20 minutes, followed by the addition of a catalyst to terminate the reaction . This process allows for precise control over the alkyl chain length and branching.
Trioctylaluminum serves multiple roles in industrial applications:
Studies have shown that trioctylaluminum interacts with various substrates through coordination and alkylation mechanisms. Its role as an impurity scavenger in polymerization processes highlights its ability to react selectively with undesired components, improving product purity . Furthermore, kinetic studies have been conducted to understand its behavior in liquid-phase reactions with other alkenes under different temperature conditions .
Trioctylaluminum shares similarities with other organoaluminum compounds but has unique characteristics that set it apart:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Triethylaluminum | C6H15Al | Less bulky; used primarily in polymerization |
Trimethylaluminum | C3H9Al | Highly reactive; used for alkylation reactions |
Tri-n-butyl aluminum | C12H27Al | Commonly used as a reagent in organic synthesis |
Diethylzinc | C4H10Zn | Used for similar applications but less flammable |
Trioctylaluminum's larger octyl groups provide enhanced solubility in organic solvents compared to smaller alkyl groups found in other organoaluminum compounds, making it particularly effective for specific applications in polymer chemistry.
The industrial synthesis of trioctylaluminum primarily follows a three-stage continuous process patented by BASF (US3960912A):
Stage 1: Activated aluminum powder reacts with hydrogen and a recirculated mixture of trioctylaluminum/dioctylaluminum hydride (3–50 mol% hydride) at 80–180°C under 50–250 atm H₂:
$$ 2\text{Al} + 3\text{H}2 + 6\text{C}8\text{H}{17}\text{X} \rightarrow 2(\text{C}8\text{H}{17})3\text{Al} + 6\text{HX} $$
(where X = Cl, Br).
Stage 2: Partial olefin insertion into the Al–H bonds of the hydride intermediate:
$$ (\text{C}8\text{H}{17})2\text{AlH} + \text{C}8\text{H}{16} \rightarrow (\text{C}8\text{H}{17})3\text{Al} $$
This achieves 60–90% hydride conversion before recirculation.
Stage 3: Final olefin alkylation at 60–140°C under 1–10 atm yields >99% pure trioctylaluminum, avoiding distillation needs through precise stoichiometric control.
Alternative routes leverage ligand-exchange reactions between trialkylaluminum compounds and alkyl iodides (US4364874A):
$$ (\text{R}^1)3\text{Al} + 3\text{R}^2\text{I} \rightarrow (\text{R}^2)3\text{Al} + 3\text{R}^1\text{I} $$
For trioctylaluminum synthesis, using triisobutylaluminum (TIBA) and 1-iodooctane at 25°C achieves 85–92% yields through SN2 mechanisms. This method reduces pyrophoric risks compared to direct aluminum alkylation.
Trioctylaluminum’s higher molecular weight and branched octyl chains confer:
Trioctylaluminum exhibits significant Lewis acidity due to the vacant p-orbital on the aluminum atom, which allows it to accept electron pairs from Lewis bases and form stable adducts [1] . The compound's Lewis acidic properties are enhanced by the electron-withdrawing nature of the three octyl substituents, which increase the electrophilicity of the aluminum center [1]. Research has demonstrated that trioctylaluminum acts as a powerful alkylating agent in various organic synthesis reactions, transferring its octyl groups to electron-rich substrates through nucleophilic attack mechanisms [15].
The Lewis acidity of trioctylaluminum can be quantified through its ability to coordinate with various probe molecules and electron donors [31] [34]. Comparative studies using isothermal titration calorimetry have shown that the enthalpy of complex formation for trioctylaluminum with nitrogen-containing ligands falls within the moderate to high range among organoaluminum compounds [34]. The compound demonstrates selective reactivity patterns, with the aluminum center preferentially coordinating to hard Lewis bases such as oxygen and nitrogen donors over softer sulfur or phosphorus-containing ligands [32] [35].
Table 1: Physical and Chemical Properties of Trioctylaluminum
Property | Value | Reference |
---|---|---|
Molecular Formula | C24H51Al | [1] [24] [25] |
Molecular Weight (g/mol) | 366.64 | [1] [24] [25] |
CAS Number | 1070-00-4 | [1] [9] [24] |
Density (g/mL at 25°C) | 0.701 | [17] [24] [25] |
Melting Point (°C) | < -40 to -62 | [24] [29] |
Boiling Point (°C) | 361 (at 101.325 kPa) | [24] [25] |
Flash Point (°C) | -21 (-6°F) | [24] [48] |
Vapor Pressure (hPa at 25°C) | 1 | [24] [51] |
Physical Appearance | Colorless to pale yellow liquid | [1] [26] |
Structure | Three octyl groups bonded to aluminum center | [26] [29] |
The alkylating behavior of trioctylaluminum involves the nucleophilic displacement of octyl groups from the aluminum center by various substrates [15] [20]. This process typically occurs through a concerted mechanism where the aluminum-carbon bond undergoes heterolytic cleavage, with the octyl group acting as a carbanionic nucleophile [21] [23]. The reaction kinetics are influenced by the steric bulk of the octyl substituents, which can provide selectivity in competitive alkylation reactions [44] [45].
Table 2: Lewis Acidity Comparison of Organoaluminum Compounds
Aluminum Compound | Lewis Acidity Order | Enthalpy of Complex Formation (approx.) | Polymerization Activity | Reference |
---|---|---|---|---|
Trimethylaluminum | Moderate | Moderate | Low (over-reduction) | [12] [34] |
Triethylaluminum | Moderate | Moderate | Low (over-reduction) | [12] [34] |
Triisobutylaluminum | High | High | Highest | [12] [34] |
Trioctylaluminum | Moderate-High | High | High | [12] [15] |
Tri-tert-butylaluminum | Highest | Highest | Variable | [34] |
Trioctylaluminum serves as a crucial cocatalyst in polymerization reactions, particularly in Ziegler-Natta and metallocene catalysis systems [11] [12]. The compound functions through multiple pathways to activate transition metal centers, including alkylation of metal halide precursors, removal of impurities, and generation of active catalytic species [15] [40]. The activation mechanism involves the transfer of alkyl groups from trioctylaluminum to the transition metal center, creating metal-carbon bonds essential for subsequent polymerization reactions [14] [16].
In propylene polymerization using Ziegler-Natta catalysts, trioctylaluminum demonstrates superior performance compared to other organoaluminum cocatalysts [12]. Research indicates that trioctylaluminum provides optimal catalyst activity while maintaining high molecular weight polymer formation and narrow molecular weight distribution [12]. The compound's effectiveness stems from its balanced reducing power, which activates metal centers without causing over-reduction to inactive low-oxidation states [41].
The mechanism of metal center activation by trioctylaluminum involves several key steps [40] [41]. Initially, the organoaluminum compound coordinates to the transition metal complex through donor-acceptor interactions [38] [39]. Subsequently, alkyl group transfer occurs, generating organometallic species capable of olefin insertion [15] [16]. The process is accompanied by the formation of aluminum-halide bonds when halide-containing precatalysts are employed [14] [40].
Table 3: Polymerization Catalyst Performance with Trioctylaluminum
Catalyst System | Activity Level | Molecular Weight | Polymer Properties | Reference |
---|---|---|---|---|
Ziegler-Natta/Trioctylaluminum (Propylene) | High | High | Narrow MW distribution | [12] |
Ziegler-Natta/Triethylaluminum (Propylene) | Lowest | Low | Broad MW distribution | [12] |
Ziegler-Natta/Triisobutylaluminum (Propylene) | Highest | High | High isotacticity | [12] |
Hafnocene/Trioctylaluminum/Borate (Ethylene) | High | High | Linear structure | [15] |
Metallocene/Trioctylaluminum (General) | High | Variable | Controlled structure | [8] [11] |
Kinetic studies of ethylene polymerization using hafnocene catalysts activated by trioctylaluminum reveal first-order dependence on monomer concentration [15]. The polymerization proceeds through chain propagation mechanisms involving β-hydride elimination and chain transfer reactions [15]. Trioctylaluminum participates in these processes both as an activating agent and as a chain transfer agent, influencing the final polymer molecular weight and properties [13] [15].
Trioctylaluminum participates in transmetalation reactions where alkyl groups are transferred between different metal centers [20] [21]. These processes are fundamental to cross-coupling chemistry and involve the formation of transient bimetallic intermediates [18] [46]. The transmetalation mechanism with trioctylaluminum typically follows either redox-transmetalation or redox-transmetalation/ligand-exchange pathways, depending on the electronic properties of the participating metals [21] [23].
In iron-catalyzed alkyl-alkyl cross-coupling reactions, trioctylaluminum serves as an effective nucleophilic partner [20]. The reaction proceeds through transmetalation of octyl groups from aluminum to iron, followed by reductive elimination to form carbon-carbon bonds [20]. Research demonstrates that trioctylaluminum can be successfully cross-coupled with various alkyl bromides to yield the desired coupling products in moderate to good yields [20].
The formation of aluminate species represents another important aspect of trioctylaluminum reactivity [19] [22]. When trioctylaluminum reacts with appropriate nucleophiles, tetrahedral aluminate anions are generated [19]. These aluminate complexes exhibit altered reactivity patterns compared to the neutral trioctylaluminum, often displaying enhanced nucleophilicity and different selectivity profiles [19] [22].
Table 4: Transmetalation and Cross-Coupling Applications
Reaction Type | Trioctylaluminum Role | Yield/Performance | Mechanism | Reference |
---|---|---|---|---|
Iron-catalyzed Alkyl-Alkyl Coupling | Alkyl donor | 38-62% | Transmetalation to Fe | [20] |
Aluminum-Nickel Transmetalation | Transmetalating agent | High conversion | β-hydride elimination | [13] |
Hydroalumination/Cross-coupling | Alkylating agent | Selective | Sequential reaction | [20] |
Chain Transfer Polymerization | Chain transfer agent | Controlled | Chain transfer | [13] |
Metal Center Activation | Activator/Scavenger | Enhanced activity | Ligand exchange | [15] [40] |
The kinetics of transmetalation reactions involving trioctylaluminum are influenced by several factors including temperature, solvent polarity, and the nature of the acceptor metal [42] [44]. Studies using nuclear magnetic resonance spectroscopy have revealed that the rate of alkyl group exchange follows first-order kinetics with respect to the aluminum concentration [37] [42]. The process involves the initial formation of bridged bimetallic intermediates, followed by alkyl group migration and product formation [18] [46].
Flammable;Corrosive